
(3-(4-Aminophenyl)isoxazol-5-yl)methanol
Übersicht
Beschreibung
“(3-(4-Aminophenyl)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C10H10N2O2 . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H10N2O2 . The molecular weight of this compound is 190.20 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 190.20 . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point were not available in the search results .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung mit der CAS-Nummer 885273-66-5 wird in der pharmazeutischen Forschung aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen verwendet. Ihr Isoxazolring ähnelt den 1,2-Azolen, die in vielen Medikamenten vorkommen, was ihn zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika macht .
Materialwissenschaften
In den Materialwissenschaften kann die Fähigkeit der Verbindung, stabile kristalline Strukturen zu bilden, genutzt werden. Diese Eigenschaft ist unerlässlich, um neue Materialien mit spezifischen optischen oder elektronischen Eigenschaften zu schaffen, die möglicherweise für die Entwicklung organischer Halbleiter nützlich sind .
Chemische Synthese
Als Baustein in der chemischen Synthese kann die Aminogruppe dieser Verbindung verschiedene Reaktionen wie Acylierung oder Alkylierung eingehen, was zu einer breiten Palette von Derivaten führt. Diese Derivate können dann zur Synthese komplexerer Moleküle verwendet werden .
Analytische Chemie
In der analytischen Chemie macht das einzigartige UV-Vis-Absorptionsspektrum der Verbindung sie zu einem Kandidaten für die Verwendung als Standard in der spektroskopischen Analyse. Diese Anwendung ist entscheidend für die Bestimmung der Konzentration ähnlicher Verbindungen in einem Gemisch .
Biologische Studien
Die in der Verbindung vorhandene Aminogruppe kann mit biologischen Makromolekülen interagieren, was sie zu einer potenziellen Sonde für die Untersuchung von Protein-Ligand-Wechselwirkungen macht. Diese Wechselwirkung ist entscheidend, um die Mechanismen der Enzymwirkung und die Medikamentenentwicklung zu verstehen .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie könnten Derivate dieser Verbindung auf ihr Potenzial als Wachstumsregulatoren oder Pestizide untersucht werden. Der Isoxazolring ist ein häufiges Motiv in Agrochemikalien, und Modifikationen am Phenylring könnten zu neuen, wirksamen Verbindungen führen .
Katalyse
Die Molekülstruktur der Verbindung ermöglicht es ihr, als Ligand in katalytischen Systemen zu wirken. Sie könnte verwendet werden, um Metallkatalysatoren zu stabilisieren oder Organokatalysatoren zu erzeugen, die unerlässlich sind, um verschiedene chemische Reaktionen zu beschleunigen .
Umweltwissenschaften
Schließlich könnten in den Umweltwissenschaften Derivate dieser Verbindung auf ihre Fähigkeit untersucht werden, an Schadstoffen zu binden. Diese Bindungskapazität kann genutzt werden, um neue Methoden zur Wasseraufbereitung oder Bodenreinigung zu entwickeln .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXPOJYMSSBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717022 | |
| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-66-5 | |
| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


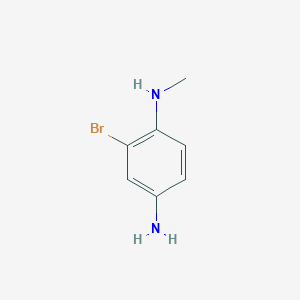
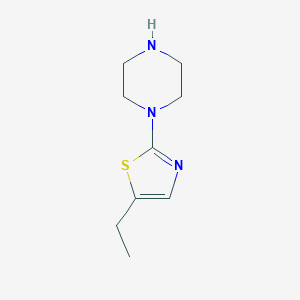

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
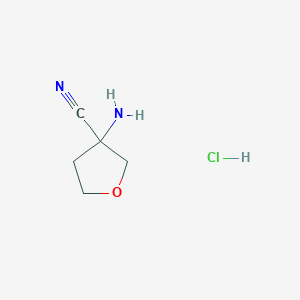
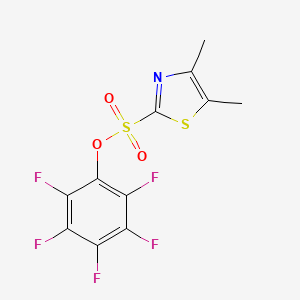
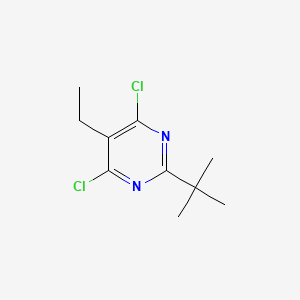
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)

![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)